3,4-Dihydronaphthalene-1-carbaldehyde
Description
3,4-Dihydronaphthalene-1-carbaldehyde is a partially hydrogenated naphthalene derivative featuring an aldehyde functional group at the 1-position. This compound combines the aromatic stability of the naphthalene framework with the reactivity of the aldehyde group, making it valuable in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
3,4-dihydronaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-8H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDDHSZWBNKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1-naphthaldehyde using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the use of magnesium carbonate in 1,4-dioxane and water, followed by heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3,4-Dihydronaphthalene-1-carboxylic acid.
Reduction: 3,4-Dihydronaphthalene-1-methanol.
Substitution: Depending on the electrophile used, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of 3,4-dihydronaphthalene-1-carbaldehyde derivatives as anti-cancer agents. A notable patent (CN115925530B) describes a derivative of this compound exhibiting substantial anti-liver cancer activity. The compound demonstrates high efficiency and low toxicity, making it a promising candidate for further development in oncology .
Mechanism of Action
The mechanism involves the inhibition of specific pathways associated with tumor growth. For instance, certain derivatives have shown the ability to inhibit NF-κB activation, which is crucial in cancer cell proliferation and survival . Additionally, compounds derived from this compound have been linked to anti-inflammatory effects by modulating glycolytic pathways .
Organic Synthesis Applications
Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as Suzuki coupling to form angularly fused polyaromatic compounds. For example, treatment with aromatic boronic acids under standard conditions yields new polyaromatic derivatives .
Table 1: Synthesis Examples
| Reaction Type | Starting Material | Product Description | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | 1-Bromo-3,4-dihydronaphthalene-2-carbaldehyde | 1-(4-Methoxy-2-methylphenyl)-3,4-dihydronaphthalene-2-carbaldehyde | 100 |
| Aldol Condensation | This compound | Various β-hydroxy carbonyl compounds | Variable |
Case Studies
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells. The fluorinated derivatives showed enhanced potency compared to their non-fluorinated counterparts .
Case Study 2: Organic Synthesis Innovations
Research conducted on the synthesis of polyaromatic compounds using this compound revealed that varying substituents on the aromatic rings significantly affected the yield and purity of the final products. This study emphasized the importance of reaction conditions and catalyst selection in optimizing yields .
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparisons focus on key naphthalene derivatives from the evidence, emphasizing functional groups, substituents, and physicochemical properties.
1,4-Naphthalenedione (CAS 130-15-4)
- Structure : Fully aromatic naphthalene core with two ketone groups at the 1,4-positions.
- Reactivity : Electrophilic ketones enable conjugation reactions, contrasting with the nucleophilic aldehyde in 3,4-dihydronaphthalene-1-carbaldehyde.
- Applications : Used in dye synthesis and as a redox-active moiety in medicinal chemistry .
Dimethylnaphthalenes (e.g., 1,2-Dimethylnaphthalene, CAS 573-98-8)
- Structure : Methyl substituents on the naphthalene ring versus the aldehyde group in the target compound.
- Physicochemical Properties : Higher hydrophobicity (logP ~4.2) compared to the polar aldehyde derivative.
- Environmental Impact : Documented storage codes (e.g., UG/KG, STORET PARM CODE 78813) highlight environmental persistence .
Tetrahydronaphthalene Derivatives (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid)
- Structure : Fully hydrogenated tetracyclic framework with a carboxylic acid group.
- Reactivity : Carboxylic acid enables salt formation (e.g., dipotassium salts in ), unlike the aldehyde’s propensity for nucleophilic addition.
- Pharmaceutical Use: Derivatives like N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide are intermediates in drug design .
Physicochemical and Functional Group Analysis
Research Findings and Implications
- Aldehyde vs. Ketone Reactivity : The aldehyde group in this compound offers faster reaction kinetics in nucleophilic additions (e.g., Grignard reactions) compared to ketones in 1,4-naphthalenedione .
- Environmental and Safety Profiles : Dimethylnaphthalenes’ environmental persistence (STORET codes in ) suggests stricter handling requirements compared to aldehyde derivatives, which may degrade more readily.
Biological Activity
3,4-Dihydronaphthalene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a naphthalene ring system with a dihydro modification and an aldehyde functional group. Its molecular formula is C11H10O, with a molar mass of approximately 174.20 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organic synthesis.
1. Overview of Biological Activities
Research indicates that 3,4-dihydronaphthalene derivatives exhibit various biological activities, including:
- Antibacterial Properties : Studies have shown that this compound may possess antibacterial activity against strains such as Staphylococcus aureus. The mechanism involves potential inhibition of efflux pumps, enhancing the efficacy of existing antibiotics in combination therapies.
- Anti-inflammatory Effects : Some derivatives of this compound have been reported to exhibit anti-inflammatory properties, influencing gene expression related to inflammation .
- Antitumor Activity : Certain studies suggest potential antitumor effects, indicating that these compounds may modulate allergic and inflammatory reactions .
The biological activity of this compound can be attributed to several mechanisms:
- Efflux Pump Inhibition : The compound's structure allows it to interact with bacterial efflux pumps, potentially blocking their function and increasing the intracellular concentration of antibiotics.
- Gene Expression Modulation : In vitro studies have demonstrated that 3,4-dihydronaphthalene derivatives can significantly inhibit the expression of inflammatory markers such as COX2 and IL-1β .
3.1 Antibacterial Activity
A study evaluated the antibacterial efficacy of various compounds derived from this compound against multiple bacterial strains using microdilution methods. The results are summarized in the following table:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 3 | E. coli | 0.23 | 0.47 |
| 4 | S. aureus | 0.17 | 0.23 |
| 9 | B. cereus | 0.20 | 0.30 |
| Ampicillin | E. coli | 0.10 | 0.15 |
The data indicates that compounds derived from this compound exhibit moderate to good antibacterial activity, with some derivatives outperforming traditional antibiotics like ampicillin .
3.2 Anti-inflammatory Activity
Research involving in vitro assays demonstrated that certain derivatives could inhibit the expression of inflammatory genes in a dose-dependent manner:
| Compound | Gene Target | Inhibition (%) |
|---|---|---|
| 8 | COX2 | 75 |
| 12 | IL-1β | 65 |
| 10 | iNOS | 70 |
These findings suggest significant anti-inflammatory potential for specific derivatives of the compound .
4. Structural Comparisons
The unique structure of this compound allows it to interact differently compared to other similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydronaphthalen-1(2H)-one | Similar naphthalene backbone but lacks an aldehyde | Different reactivity due to absence of aldehyde |
| 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | Contains bromine substitution on the naphthalene ring | Enhanced reactivity due to halogen presence |
| 2-Bromo-3,4-dihydronaphthalene-1-carbaldehyde | Bromine substitution with an aldehyde group | Unique halogenated derivative with potential applications |
5. Conclusion
The biological activity of this compound reveals its potential as a candidate for further research in medicinal chemistry due to its antibacterial and anti-inflammatory properties. Its ability to inhibit bacterial efflux pumps and modulate inflammatory responses highlights its versatility as a therapeutic agent.
6. Future Directions
Further research is warranted to explore the full therapeutic potential of this compound and its derivatives through clinical trials and advanced molecular studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
